molecular formula C23H23N5O3S B2468241 2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-ethylphenyl)acetamide CAS No. 1223861-94-6

2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-ethylphenyl)acetamide

Cat. No. B2468241
CAS RN: 1223861-94-6
M. Wt: 449.53
InChI Key: QZQUBKPNDMBVMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-ethylphenyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds are synthesized as potential antiviral and antimicrobial agents . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Synthesis Analysis

The synthesis of these compounds involves the use of 2,3-dichloropyrazine as the starting material . The hydrazine group of the compound is substituted via a nucleophilic reaction using hydrazine hydrate in the presence of the starting material in ethanol .


Molecular Structure Analysis

The molecular structure of these compounds is characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution and reactions with different amines and triazole-2-thiol .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their melting points, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . For example, one of the compounds has a melting point of 210-212°C .

Scientific Research Applications

Synthesis and Biological Applications

Heterocyclic Compound Synthesis : The synthesis of various heterocycles incorporating a thiadiazole moiety, such as pyrrole, pyridine, coumarin, thiazole, and triazolo[1,5-a]pyrimidine derivatives, has been explored for their potential insecticidal agents against Spodoptera littoralis. This research demonstrates the versatility of related compounds in generating new bioactive molecules with potential agricultural applications (Fadda et al., 2017).

Antibacterial and Antifungal Activities : New pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties have been synthesized and showed significant antimicrobial activity against various Gram-negative and Gram-positive bacteria, as well as yeast-like fungi. This suggests the potential for these compounds in developing new antimicrobial agents (Hassan, 2013).

Coordination Complexes and Antioxidant Activity : Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been characterized and shown to possess significant antioxidant activity. The study emphasizes the potential of these compounds in medicinal chemistry, particularly in designing drugs with antioxidant properties (Chkirate et al., 2019).

Antimicrobial Evaluation of Pyrido and Thiazolo Derivatives : The synthesis of novel polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines has been carried out, with these compounds being screened for their antimicrobial activity. Such studies contribute to the search for new compounds with potential therapeutic applications in combating microbial infections (El‐Kazak & Ibrahim, 2013).

Anticancer and Antimicrobial Activity of Triazolo Derivatives : Research into the synthesis of [1,2,4]triazolo[1,5-c][1,2,4]triazine and pyrazolo[5,1-c][1,2,4]triazine derivatives incorporating an antipyrine moiety has unveiled compounds with notable anticancer and antimicrobial activities. This underscores the potential of such derivatives in the development of new therapeutic agents (Riyadh, Kheder, & Asiry, 2013).

Future Directions

The future directions for these compounds could involve further exploration of [1,2,4]triazolo[4,3-a]quinoxaline as antimicrobial agents . Additionally, the structure-activity relationship of the triazolo[4,3-a]pyrazine derivatives could be investigated further .

properties

IUPAC Name

2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-3-16-6-5-7-17(14-16)24-20(29)15-32-23-26-25-21-22(30)27(12-13-28(21)23)18-8-10-19(11-9-18)31-4-2/h5-14H,3-4,15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQUBKPNDMBVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-ethylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.